molecular formula C14H12N8 B8242641 Pyridine,2-(1H-1,2,3-triazol-5-yl)-

Pyridine,2-(1H-1,2,3-triazol-5-yl)-

Cat. No.: B8242641
M. Wt: 292.30 g/mol
InChI Key: RSNKHDRLWJTKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine,2-(1H-1,2,3-triazol-5-yl)- are heterocyclic compounds that contain both a pyridine ring and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,2-(1H-1,2,3-triazol-5-yl)- typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The pyridine ring can be introduced through various synthetic strategies, including direct coupling reactions .

Industrial Production Methods

While specific industrial production methods for these compounds are not widely documented, the principles of green chemistry and scalable synthetic routes are often applied. This includes optimizing reaction conditions to minimize waste and energy consumption, and using readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

Pyridine,2-(1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce a wide range of functional groups onto the pyridine or triazole rings .

Scientific Research Applications

Pyridine,2-(1H-1,2,3-triazol-5-yl)- have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine,2-(1H-1,2,3-triazol-5-yl)- involves their ability to coordinate with metal ions and interact with various molecular targets. The triazole ring can act as a donor of nitrogen atoms, forming stable complexes with metals. These interactions can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine,2-(1H-1,2,3-triazol-5-yl)- are unique due to their specific triazole ring structures and their ability to form stable complexes with a wide range of metals. This makes them valuable in the development of new materials and catalysts with tailored properties .

Properties

IUPAC Name

2-(2H-triazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6N4/c2*1-2-4-8-6(3-1)7-5-9-11-10-7/h2*1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKHDRLWJTKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNN=C2.C1=CC=NC(=C1)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722902
Record name 2-(2H-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88169-21-5
Record name 2-(2H-triazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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